1-(4-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPDHP , belongs to the class of chromeno[2,3-c]pyrrole derivatives. Its chemical structure features a chromeno[2,3-c]pyrrole core with a nitrophenyl substituent and a propan-2-yloxypropyl side chain. The compound exhibits intriguing properties due to its unique structural arrangement.
Preparation Methods
Synthetic Routes::
One-Pot Synthesis: NPDHP can be synthesized via a one-pot reaction involving the condensation of 4-nitrobenzaldehyde, malononitrile, and 3-(propan-2-yloxy)propylamine. The reaction proceeds through cyclization and subsequent oxidation steps.
Multicomponent Reaction (MCR): Another approach involves an MCR, where 4-nitrobenzaldehyde, malononitrile, and 3-(propan-2-yloxy)propylamine react in a single step to yield NPDHP.
Industrial Production:: Industrial-scale production typically employs the one-pot synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
NPDHP undergoes several reactions:
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The propan-2-yloxypropyl side chain can be modified through substitution reactions.
Oxidation: Oxidation of NPDHP leads to various functionalized derivatives.
Common reagents include reducing agents (e.g., hydrogenation catalysts), alkylating agents, and oxidizing agents (e.g., potassium permanganate).
Major products include NPDHP derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry::
Organic Synthesis: NPDHP serves as a versatile building block for designing novel organic molecules.
Materials Science: Its unique structure contributes to the development of functional materials (e.g., dyes, sensors, and polymers).
Antioxidant Properties: NPDHP exhibits antioxidant activity, making it relevant for potential therapeutic applications.
Anti-inflammatory Effects: Research explores its anti-inflammatory potential.
Dye Industry: NPDHP derivatives find use as dyes and pigments.
Pharmaceuticals: Its derivatives may serve as drug candidates.
Mechanism of Action
The exact mechanism of NPDHP’s effects remains an active area of research. It likely interacts with cellular targets, modulating oxidative stress pathways and inflammation-related processes.
Comparison with Similar Compounds
NPDHP’s uniqueness lies in its chromeno[2,3-c]pyrrole scaffold combined with the specific nitrophenyl and propan-2-yloxypropyl moieties. Similar compounds include other chromeno[2,3-c]pyrroles and nitrophenyl-substituted derivatives.
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H22N2O6/c1-14(2)30-13-5-12-24-20(15-8-10-16(11-9-15)25(28)29)19-21(26)17-6-3-4-7-18(17)31-22(19)23(24)27/h3-4,6-11,14,20H,5,12-13H2,1-2H3 |
InChI Key |
SGVNMGYDVBKOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.